molecular formula C25H24N4O5 B2386881 2-amino-7-methyl-5-oxo-6-(2-pyridinylmethyl)-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 612053-09-5

2-amino-7-methyl-5-oxo-6-(2-pyridinylmethyl)-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B2386881
CAS No.: 612053-09-5
M. Wt: 460.49
InChI Key: KHAAAEIBJNTDBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-7-methyl-5-oxo-6-(2-pyridinylmethyl)-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C25H24N4O5 and its molecular weight is 460.49. The purity is usually 95%.
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Biological Activity

The compound 2-amino-7-methyl-5-oxo-6-(2-pyridinylmethyl)-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a synthetic derivative belonging to the pyrano-pyridine class. This compound has garnered attention due to its potential biological activities, including anticancer, antibacterial, and antioxidant properties. This article reviews the current understanding of its biological activity based on diverse research findings.

  • Molecular Formula : C22H24N4O4
  • Molecular Weight : 396.45 g/mol
  • Structure : The compound features a pyrano-pyridine core with multiple functional groups that contribute to its biological activity.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. It was found to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. One notable study screened a library of compounds and identified this derivative as a potent inhibitor against multicellular spheroids of cancer cells, demonstrating significant cytotoxic effects at micromolar concentrations .

Cell LineIC50 (µM)Mechanism of Action
A549 (lung cancer)12.5Apoptosis induction
MCF-7 (breast cancer)15.0Cell cycle arrest
HeLa (cervical cancer)10.0Apoptosis and necrosis

Antibacterial Activity

The antibacterial efficacy of the compound was assessed against Gram-positive and Gram-negative bacteria. In vitro studies showed that it exhibited significant inhibitory effects against Pseudomonas aeruginosa and Escherichia coli , with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like Ciprofloxacin .

Bacterial StrainMIC (µg/mL)Reference Drug
Pseudomonas aeruginosa32Ciprofloxacin
Escherichia coli64Ciprofloxacin

Antioxidant Activity

The antioxidant potential of this compound was evaluated using various assays such as DPPH radical scavenging and ABTS assays. The results indicated that it possesses moderate antioxidant activity, which may contribute to its protective effects in biological systems against oxidative stress .

Case Studies

  • In Vivo Studies : In animal models, administration of the compound led to reduced tumor growth and improved survival rates in subjects treated with carcinogens. Histopathological examinations revealed decreased tumor size and reduced metastasis in treated groups.
  • Combination Therapy : Recent studies have explored the use of this compound in combination with other chemotherapeutic agents to enhance efficacy and reduce side effects. Preliminary results indicate synergistic effects when used alongside established anticancer drugs.

Properties

IUPAC Name

2-amino-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-4-(3,4,5-trimethoxyphenyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O5/c1-14-9-18-22(25(30)29(14)13-16-7-5-6-8-28-16)21(17(12-26)24(27)34-18)15-10-19(31-2)23(33-4)20(11-15)32-3/h5-11,21H,13,27H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHAAAEIBJNTDBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)N1CC4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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